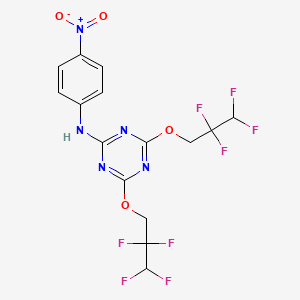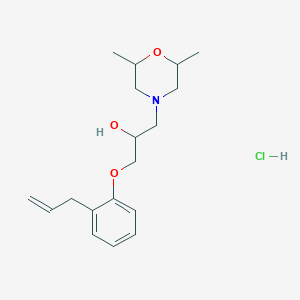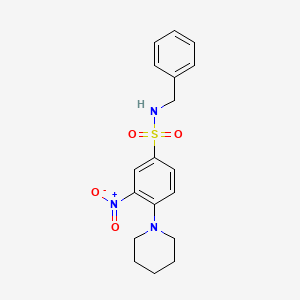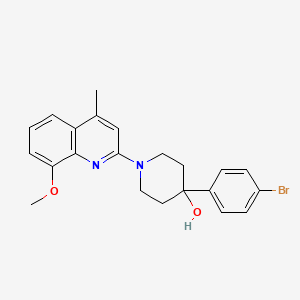
1,1'-(9H-carbazole-2,7-diyl)bis(2-phenyl-1,2-ethanedione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(9H-carbazole-2,7-diyl)bis(2-phenyl-1,2-ethanedione), commonly known as CPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPE is a yellow crystalline solid that is soluble in organic solvents. It has been synthesized using various methods, and its properties and applications have been extensively studied.
Mécanisme D'action
The mechanism of action of CPE is not fully understood, but it is believed to involve the formation of charge-transfer complexes with electron donors and acceptors. CPE has been shown to exhibit strong fluorescence, and its emission properties have been studied in detail. The fluorescence properties of CPE make it a promising candidate for use in various applications, including bioimaging and sensing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPE have not been extensively studied, but it has been shown to exhibit low toxicity in vitro. However, further studies are needed to determine the long-term effects of CPE exposure on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
CPE has several advantages for use in lab experiments, including its ease of synthesis and its unique properties. However, CPE has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on CPE, including the development of new synthesis methods, the study of its charge-transfer properties, and its potential use in various applications. Further studies are needed to determine the long-term effects of CPE exposure on living organisms and to explore its potential applications in the field of biomedicine. Additionally, the development of new CPE-based materials for use in optoelectronic devices and other applications is an area of active research.
Méthodes De Synthèse
CPE can be synthesized using various methods, including the reaction of 2-phenyl-1,2-ethanedione with carbazole in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid, and the resulting product is purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of carbazole with aromatic aldehydes in the presence of a base or the reaction of carbazole with diketones.
Applications De Recherche Scientifique
CPE has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been used as a sensitizer in dye-sensitized solar cells, and its unique properties make it a promising candidate for use in organic light-emitting diodes (OLEDs). CPE has also been studied for its potential use in organic field-effect transistors (OFETs) and as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO4/c30-25(17-7-3-1-4-8-17)27(32)19-11-13-21-22-14-12-20(16-24(22)29-23(21)15-19)28(33)26(31)18-9-5-2-6-10-18/h1-16,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYUJSNGFZEIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C(=O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4897164.png)



![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)

![2-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4897218.png)
![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897244.png)
![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)